molecular formula C18H18N4O2S B11674953 3-(2-Ethoxyphenyl)-N'-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide CAS No. 303104-09-8

3-(2-Ethoxyphenyl)-N'-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11674953
CAS No.: 303104-09-8
M. Wt: 354.4 g/mol
InChI Key: GILWIKFECQHAMS-XDHOZWIPSA-N
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Description

3-(2-Ethoxyphenyl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a thiophene ring, and a pyrazole core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyphenyl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the pyrazole core, followed by the introduction of the ethoxyphenyl and thiophene groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyphenyl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

3-(2-Ethoxyphenyl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyphenyl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide
  • 3-(2-Chlorophenyl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide

Uniqueness

3-(2-Ethoxyphenyl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ethoxyphenyl group, in particular, may enhance its solubility and reactivity compared to similar compounds.

Properties

CAS No.

303104-09-8

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

3-(2-ethoxyphenyl)-N-[(E)-1-thiophen-2-ylethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H18N4O2S/c1-3-24-16-8-5-4-7-13(16)14-11-15(21-20-14)18(23)22-19-12(2)17-9-6-10-25-17/h4-11H,3H2,1-2H3,(H,20,21)(H,22,23)/b19-12+

InChI Key

GILWIKFECQHAMS-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=CS3

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=C(C)C3=CC=CS3

Origin of Product

United States

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